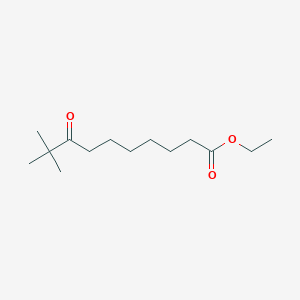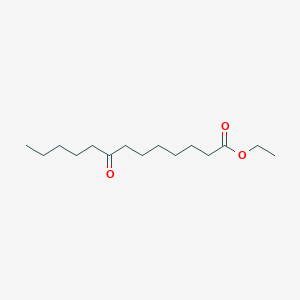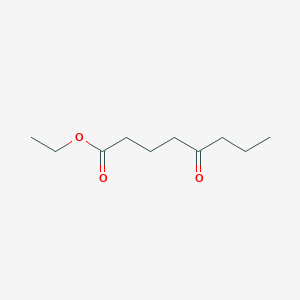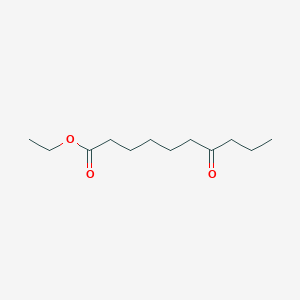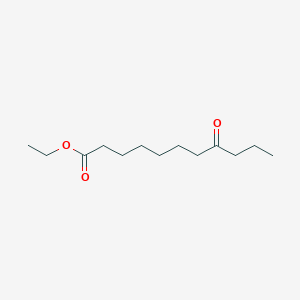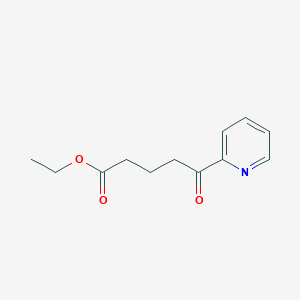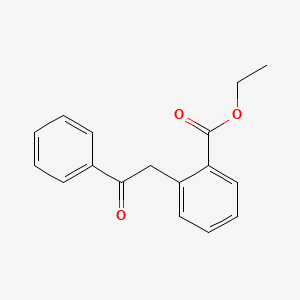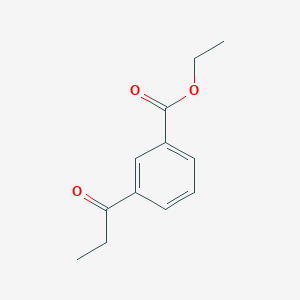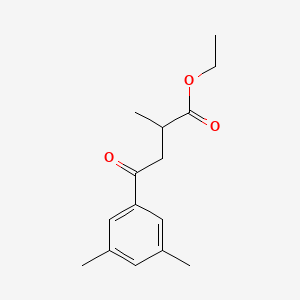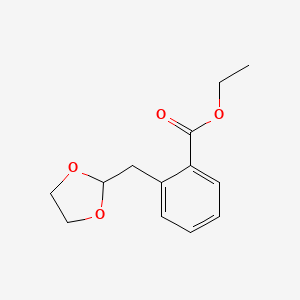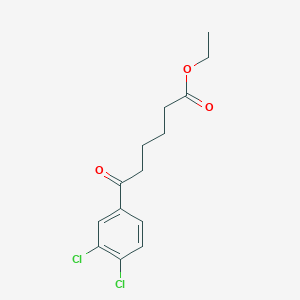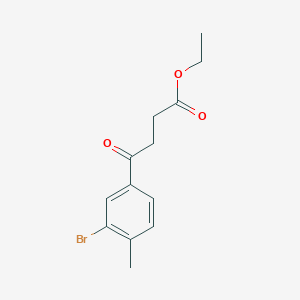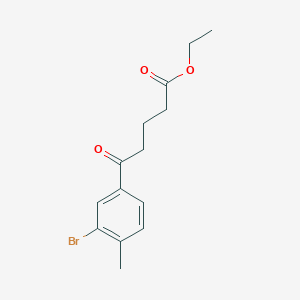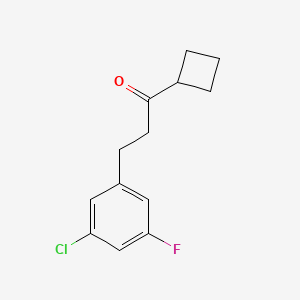
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula C13H14ClFO . It has a molecular weight of 240.7 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone consists of a cyclobutyl ketone group attached to a 2-(3-chloro-5-fluorophenyl)ethyl group . The presence of the chloro and fluoro substituents on the phenyl ring may influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research in chemical synthesis has explored the reactivity and applications of compounds structurally related to 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone. For instance, the Heck reaction has been utilized with compounds like 3-fluoro-3-buten-2-one, demonstrating the versatility of fluoroalkenes in creating complex molecules, which may extend to the synthesis and applications of the compound (Patrick et al., 2008). Additionally, studies on 3-Chloro-2-halopropenyl ketones interacting with β-aminocrotonic acid ethyl ester show the potential for creating nicotinic acid derivatives, hinting at the synthetic versatility of chloro-fluorophenyl compounds (Gadzhili et al., 2005).
Catalysis and Reaction Mechanisms
Research into the reaction mechanisms and catalysis involving similar ketones has shed light on the potential applications of 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone in catalytic processes. For example, studies on the beta-scission reaction of tertiary arylcarbinyloxyl radicals have provided insights into the reactivity of cyclobutyl groups in radical reactions, which could be relevant for understanding the reactivity of the compound (Bietti et al., 2005).
Material Science and Organic Synthesis
In material science and organic synthesis, compounds similar to 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone have been explored for their utility in creating new materials and complex molecules. For instance, the synthesis and evaluation of chalcones as anti-microbial agents involve compounds with chloro and fluoro substituents, indicating the potential antimicrobial applications of related compounds (Manivannan, 2020).
Pharmacological Research
While specific studies directly involving 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone in pharmacological research were not found, related research indicates the potential for such compounds in drug development. For example, the synthesis of ketamine derivatives for improved pharmacological profiles suggests that modifications to ketone structures can lead to significant changes in biological activity, which may extend to compounds like 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone (Moghimi et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-6-9(7-12(15)8-11)4-5-13(16)10-2-1-3-10/h6-8,10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGBOGRBQYDQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644983 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone | |
CAS RN |
898751-67-2 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

